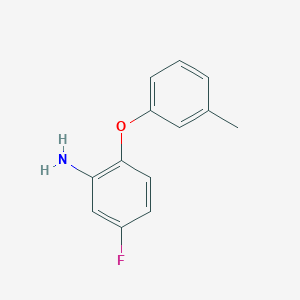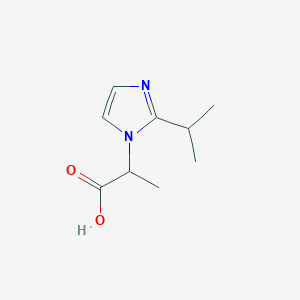
5-Fluoro-2-(3-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(3-methylphenoxy)aniline consists of a benzene ring with a fluoro group at the 5th position and a methylphenoxy group at the 2nd position . The exact 3D structure may need to be determined using computational chemistry or crystallography techniques.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 5-Fluoro-2-(3-methylphenoxy)aniline is involved in the synthesis of various fluorine-containing compounds. For example, it participates in the formation of 3-fluoro-2-quinolones through cyclocondensation reactions under acidic conditions, where substituents on the aniline ring influence the regiochemistry of the resulting heterocycles (Mävers & Schlosser, 1996).
- This compound has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, demonstrating its applicability in synthesizing complex molecular structures like quinazoline and fused isoindolinone (Wu et al., 2021).
Material Science and Photophysical Studies
- In material science, derivatives of this aniline, such as fluorine-substituted anilines, are used to synthesize compounds with distinct photophysical properties. For instance, studies on boronic acid derivatives and their fluorescence quenching by aniline in different solvents have been carried out, indicating potential applications in sensing and molecular electronics (Geethanjali et al., 2015).
Propiedades
IUPAC Name |
5-fluoro-2-(3-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJDWGJUMNHTGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-methylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)











